molecular formula C13H16BFN2O2 B1471958 3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1471262-82-4

3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1471958
CAS No.: 1471262-82-4
M. Wt: 262.09 g/mol
InChI Key: SSEUXWMAVKWYNV-UHFFFAOYSA-N
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Description

3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a versatile boronic ester pinacol ester derivative of the 1H-indazole scaffold, primarily employed as a crucial synthetic intermediate in medicinal chemistry and drug discovery. Its principal research value lies in its application in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process used to form carbon-carbon bonds. This reaction allows researchers to efficiently conjugate the indazole core with a wide variety of aromatic and heteroaromatic halides, enabling the rapid synthesis of complex molecular libraries for biological screening. The indazole moiety is a privileged structure in pharmaceutical research, known to impart kinase inhibitory activity among other pharmacologically relevant properties. The specific substitution pattern, featuring a fluorine atom at the 3-position and the boronic ester at the 6-position, makes this compound a valuable building block for the exploration of structure-activity relationships (SAR) around this heterocyclic core. Researchers utilize this reagent to develop novel compounds for potential investigation in oncology, neuroscience, and inflammatory diseases, where indazole derivatives have shown significant promise. The presence of the pinacol boronate group ensures improved stability and handling compared to the corresponding boronic acid, facilitating its use in multi-step synthetic routes.

Properties

IUPAC Name

3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-17-11(9)15/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUXWMAVKWYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure incorporates both fluorine and boron functionalities, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C11H15BFNO2
  • Molecular Weight : 223.05 g/mol
  • CAS Number : 719268-92-5
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 55.0 to 59.0 °C

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, including GSK-3β and IKK-β, which are critical in cancer and neurodegenerative diseases.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through modulation of cytokine production in microglial cells.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound.

Study TypeTargetIC50 (µM)Observations
Kinase InhibitionGSK-3β8 nMHighly potent inhibitor
CytotoxicityHT-22 Cells>10 µMNo significant decrease in viability
Cytokine ProductionBV-2 Cells-Decreased NO and IL-6 levels

Case Studies

  • GSK-3β Inhibition : A study demonstrated that the compound exhibited competitive inhibition against GSK-3β with an IC50 value of 8 nM. This suggests a strong potential for therapeutic applications in conditions like Alzheimer's disease where GSK-3β plays a pivotal role .
  • Anti-inflammatory Activity : In BV-2 microglial cells, the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This indicates its potential use in treating neuroinflammatory conditions .

Safety Profile

Preliminary safety assessments indicate that the compound may cause skin and eye irritation upon contact. Further toxicological studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Fluoro-6-(Pinacol Boronate)-1H-Indazole
  • Structure : Fluorine at 4-position, boronate at 6-position.
  • Properties : Molecular weight 262.09 (vs. ~262 for 3-fluoro analog).
  • This could affect reactivity in cross-couplings .
1,3-Dimethyl-6-(Pinacol Boronate)-1H-Indazole
  • Structure : Methyl groups at 1- and 3-positions, boronate at 6-position.
  • Properties : Molecular weight 272.13.
  • Key Difference : Methyl groups introduce electron-donating effects, which may deactivate the boronate group, reducing coupling efficiency compared to the electron-withdrawing fluorine in the target compound .
2-(Difluoromethyl)-5-(Pinacol Boronate)-2H-Indazole
  • Structure : Difluoromethyl at 2-position, boronate at 5-position.
  • Properties : Molecular weight 294.11.
  • Key Difference : Difluoromethyl group increases lipophilicity and metabolic stability, making this analog more suitable for pharmacokinetic optimization in drug discovery .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing vs. Donating Groups: The 3-fluoro substituent in the target compound enhances electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions. Methyl or amino substituents (e.g., 4-methyl-6-boronate indazole) slow coupling due to electron donation .
  • Steric Considerations :

    • 1-Substituted analogs (e.g., 1-methyl or 1-isopropyl) introduce steric hindrance near the boronate, reducing coupling efficiency compared to unsubstituted 1H-indazole derivatives .

Tabulated Comparison of Key Analogs

Compound Name Substituents Molecular Weight Key Features References
3-Fluoro-6-(pinacol boronate)-1H-indazole 3-F, 6-boronate ~262 High reactivity in Suzuki couplings
4-Fluoro-6-(pinacol boronate)-1H-indazole 4-F, 6-boronate 262.09 Moderate steric accessibility
1,3-Dimethyl-6-(pinacol boronate)-1H-indazole 1,3-Me, 6-boronate 272.15 Reduced coupling efficiency
2-(Difluoromethyl)-5-(pinacol boronate)-2H-indazole 2-CF2H, 5-boronate 294.11 Enhanced lipophilicity
3-Methyl-7-(pinacol boronate)-1H-indazole 3-Me, 7-boronate ~276 Regioselective synthesis challenges

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves:

  • Starting from appropriately substituted fluoroaromatic precursors.
  • Formation of the indazole core.
  • Introduction of the boronate ester group via palladium-catalyzed borylation.

The key transformation is the palladium-catalyzed borylation of a halogenated indazole intermediate using pinacolborane or bis(pinacolato)diboron under mild conditions.

Detailed Preparation Method

Preparation of Halogenated Indazole Intermediate

  • Starting from 3-bromo-5-fluoro-2-methylaniline , the compound undergoes cyclization to form the indazole ring.
  • A typical procedure involves nitration and bromination steps to functionalize the aromatic ring, followed by reduction to the aniline.
  • For example, 4-fluoro-2-nitrotoluene is brominated with N-bromosuccinimide in trifluoroacetic acid and sulfuric acid, then reduced with iron and hydrochloric acid to yield 3-bromo-5-fluoro-2-methyl-phenylamine.
  • This intermediate is cyclized to the indazole core under acidic or basic conditions.

Palladium-Catalyzed Borylation to Install Boronate Ester

  • The halogenated indazole (e.g., 3-bromo-5-fluoro-indazole derivative) is reacted with pinacolborane or bis(pinacolato)diboron in the presence of a palladium catalyst such as palladium acetate or Pd(PPh3)4 .
  • Ligands like CyJohnPhos or 2-dicyclohexylphosphino biphenyl are used to enhance catalytic activity.
  • The reaction is typically performed in solvents like 1,4-dioxane or tetrahydrofuran (THF) .
  • A base such as triethylamine or sodium hydroxide is added to facilitate the reaction.
  • Reaction conditions generally involve heating to 70–80 °C under an inert atmosphere (argon or nitrogen) for 4–16 hours.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield
1 4-fluoro-2-nitrotoluene, trifluoroacetic acid, sulfuric acid, N-bromosuccinimide, 16 h stirring Bromination of nitrotoluene to 1-bromo-5-fluoro-2-methyl-3-nitrobenzene Crude intermediate
2 Crude bromonitrobenzene, MeOH, HCl, Fe, reflux 16 h Reduction of nitro group to amine Purified by flash chromatography
3 3-bromo-5-fluoro-2-methyl-phenylamine, dioxane, triethylamine, Pd(OAc)2, CyJohnPhos, pinacolborane, 80 °C, 4 h Palladium-catalyzed borylation to yield this compound ~466 mg isolated from 470 mg starting amine

This procedure was reported with purification by flash chromatography and drying over MgSO4, yielding the desired boronate ester compound.

Alternative Borylation Conditions

  • Using Pd(PPh3)4 catalyst with sodium hydroxide in THF/water mixtures at 75 °C under nitrogen atmosphere has been employed for similar boronate ester formations on indole and indazole derivatives.
  • Reaction times are typically overnight (~16 h).
  • Purification is achieved by silica gel column chromatography.
  • Yields reported for similar borylation steps are around 70–82%.

Industrial and Continuous Flow Adaptations

  • For large-scale or industrial production, continuous flow processes have been developed to optimize reaction times, temperature control, and catalyst efficiency.
  • Use of flow reactors allows better heat and mass transfer, improving yield and purity.
  • Catalysts and ligands are carefully selected to maximize turnover and minimize by-products.
  • Advanced purification techniques such as crystallization and chromatographic methods are applied to ensure product quality.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 3-bromo-5-fluoro-2-methyl-phenylamine or related halogenated fluoroaromatics Prepared via bromination and reduction
Catalyst Pd(OAc)2, Pd(PPh3)4, or Pd with CyJohnPhos ligand Palladium catalysts facilitate borylation
Boron Source Pinacolborane or bis(pinacolato)diboron Provides boronate ester moiety
Base Triethylamine, sodium hydroxide Neutralizes acids, promotes reaction
Solvent 1,4-Dioxane, tetrahydrofuran (THF) Common solvents for Pd-catalyzed reactions
Temperature 70–80 °C Mild heating required
Atmosphere Argon or nitrogen (inert) Prevents catalyst oxidation
Reaction Time 4–16 hours Overnight reactions common
Purification Flash chromatography, silica gel column Ensures high purity product
Yield 70–82% (typical) Moderate to good yields

Research Findings and Notes

  • The choice of ligand and catalyst significantly influences the yield and selectivity of the borylation step.
  • The presence of the fluorine atom on the indazole ring can affect electronic properties, influencing reactivity.
  • The boronate ester group introduced is stable under typical reaction and storage conditions but can be converted readily in Suzuki coupling reactions.
  • Optimization studies show that using triethylamine and palladium acetate with CyJohnPhos in dioxane at 80 °C for 4 hours provides a good balance of yield and operational simplicity.
  • Alternative bases like sodium hydroxide in aqueous THF systems also afford good yields and are preferred in some industrial protocols.

Q & A

Q. Methodology :

  • Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM:hexane).
  • Collect diffraction data using a synchrotron or lab-based X-ray source (Mo Kα radiation, λ = 0.71073 Å).
  • Process data with SHELX (for structure solution) and refine with OLEX2 (for visualization and analysis) .
    Critical Parameters :
  • Resolution ≤ 0.8 Å for accurate boron and fluorine positioning.
  • Validate using R-factor (< 5%) and check for disorder in the pinacol boronate group.

(Basic) What reaction conditions are optimal for Suzuki-Miyaura cross-coupling using this boronate ester?

Q. Standard Protocol :

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)
  • Base : K₂CO₃ or Cs₂CO₃ (2 equiv)
  • Solvent : THF/H₂O (4:1) or DME
  • Temperature : 80–100°C, 6–12 hours .
    Optimization Table :
Aryl HalideCatalystYield (%)Purity (%)
4-BromotoluenePd(dba)₂9298
2-IodonaphthalenePdCl₂(PPh₃)₂8595

Note : Use LC-MS to detect homocoupling byproducts (e.g., diaryl compounds).

(Basic) How to troubleshoot common purification challenges for this boronate ester?

Q. Issues & Solutions :

  • Hydrolysis : Use anhydrous solvents and silica gel pretreated with 1% Et₃N.
  • Low Yield : Optimize column chromatography (e.g., switch to reverse-phase C18 with MeOH:H₂O).
  • Purity <95% : Recrystallize from EtOAc:hexane (1:3) or use preparative HPLC (ACN:H₂O + 0.1% TFA) .

(Advanced) How to resolve discrepancies in reactivity data caused by impurities?

Q. Approach :

  • Purity Assessment : Use quantitative ¹⁹F NMR (internal standard: C₆F₆) or HPLC (UV detection at 254 nm).
  • Common Impurities :
    • Deboronation products : Detect via HRMS ([M−Bpin+H]+).
    • Residual Pd : Quantify using ICP-MS (<10 ppm acceptable).
  • Mitigation : Repurify via size-exclusion chromatography (Sephadex LH-20) .

(Advanced) How do electronic effects of the 3-fluoro and 6-boronate groups influence regioselectivity in electrophilic substitution?

Q. Mechanistic Insight :

  • The boronate ester acts as a strong electron-donating group (EDG) via conjugation, directing electrophiles to the meta position.
  • The 3-fluoro substituent is electron-withdrawing (EWG), competing for para/ortho orientation.
    Experimental Validation :
  • Nitration (HNO₃/H₂SO₄) yields 4-nitro products (major) and 5-nitro (minor) .
  • Confirm regiochemistry via NOESY or ¹H-¹⁵N HMBC NMR.

(Advanced) How to design experiments for evaluating this compound in organic electronics (e.g., OLEDs)?

Q. Strategy :

  • Synthesis of Donor-Acceptor Systems : Couple with electron-deficient aryl halides (e.g., 2,7-dibromo-9,9-dimethylfluorene) via Suzuki-Miyaura .
  • Characterization :
    • Optical : UV-Vis (λₐₜₜ in CHCl₃) and fluorescence quantum yield (integrating sphere).
    • Electrochemical : Cyclic voltammetry (HOMO/LUMO levels vs. Fc/Fc⁺).
      Example Data :
Compoundλₑₘ (nm)HOMO (eV)LUMO (eV)
Parent 420-5.8-2.9
Coupled 450-5.5-2.6

(Advanced) What methodologies are recommended for assessing its biological activity?

Q. Protocol :

In Vitro Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 µM.
  • Cytotoxicity : MTT assay in HeLa or HEK293 cells (IC₅₀ determination).

Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets .
Key Finding : Analogues show IC₅₀ ~ 1.2 µM against VEGFR2 due to boronate-arginine interactions.

(Advanced) How to optimize reaction conditions for electrophilic C–H functionalization?

Q. Guidelines :

  • Directing Groups : Install a removable DG (e.g., pyridine) at N1 to enhance selectivity.
  • Catalyst : Use Pd(OAc)₂ with oxidants (Ag₂O) in DMF at 120°C.
  • Monitoring : Track by ¹¹B NMR to ensure boronate stability .

(Advanced) What computational tools predict the reactivity of this compound in cross-coupling?

Q. Workflow :

DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to calculate Fukui indices for nucleophilic/electrophilic sites.

Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on transition states.

Validation : Compare predicted vs. experimental coupling yields (R² > 0.9 acceptable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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